molecular formula C19H16Cl3N5 B2730823 7-Chloro-N-[(E)-(4-imidazol-1-ylphenyl)methylideneamino]quinolin-4-amine;dihydrochloride CAS No. 2138802-60-3

7-Chloro-N-[(E)-(4-imidazol-1-ylphenyl)methylideneamino]quinolin-4-amine;dihydrochloride

Cat. No. B2730823
CAS RN: 2138802-60-3
M. Wt: 420.72
InChI Key: DRRBSIFJKXCGAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Chloro-N-[(E)-(4-imidazol-1-ylphenyl)methylideneamino]quinolin-4-amine;dihydrochloride is a useful research compound. Its molecular formula is C19H16Cl3N5 and its molecular weight is 420.72. The purity is usually 95%.
BenchChem offers high-quality 7-Chloro-N-[(E)-(4-imidazol-1-ylphenyl)methylideneamino]quinolin-4-amine;dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Chloro-N-[(E)-(4-imidazol-1-ylphenyl)methylideneamino]quinolin-4-amine;dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Activity

Research has demonstrated the synthesis and characterization of quinazoline derivatives showing significant anticancer activity against specific cancer cell lines. For example, 7-chloro-3-{[(4-chlorophenyl)methylidene]amino}-2-phenylquinazolin-4(3H)-one exhibited remarkable activity against CNS SNB-75 Cancer cell line, suggesting the potential of similar compounds in cancer research and therapy (Noolvi & Patel, 2013).

Enzyme Inhibition

Another application involves enzyme inhibition, where compounds like R115777, a quinolinone derivative, have shown to inhibit farnesyl protein transferase, displaying significant antitumor effects in vivo. This suggests the potential use of related compounds in targeting proteins essential for cancer cell survival and proliferation (Venet, End, & Angibaud, 2003).

Antimicrobial Studies

Quinoline derivatives have also been explored for their antimicrobial properties. The synthesis and characterization of new trifluoromethyl quinoline-3-carbohydrazide and 1,3,4-oxadiazoles have shown significant antibacterial and antifungal activities, indicating the role of such compounds in developing new antimicrobial agents (Garudachari et al., 2014).

Antioxidant Potential

The antioxidant potential of selenium-containing quinolines, such as 7-chloroN(arylselanyl)quinolin-4-amines, has been investigated, showing significant antioxidant activities in various assays. This highlights the potential application of these compounds in combating oxidative stress-related diseases (Bocchini et al., 2020).

Allosteric Modulation of Receptors

Compounds similar to 7-Chloro-N-[(E)-(4-imidazol-1-ylphenyl)methylideneamino]quinolin-4-amine have been studied for their potential as allosteric modulators of receptors, such as the A3 adenosine receptor. This suggests their application in developing drugs with specific, targeted actions, minimizing side effects associated with traditional agonist or antagonist drugs (Kim et al., 2009).

properties

IUPAC Name

7-chloro-N-[(E)-(4-imidazol-1-ylphenyl)methylideneamino]quinolin-4-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClN5.2ClH/c20-15-3-6-17-18(7-8-22-19(17)11-15)24-23-12-14-1-4-16(5-2-14)25-10-9-21-13-25;;/h1-13H,(H,22,24);2*1H/b23-12+;;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRRBSIFJKXCGAS-BDXDFEPYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=NNC2=C3C=CC(=CC3=NC=C2)Cl)N4C=CN=C4.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=N/NC2=C3C=CC(=CC3=NC=C2)Cl)N4C=CN=C4.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16Cl3N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-chloro-4-(2-{[4-(1H-imidazol-1-yl)phenyl]methylidene}hydrazin-1-yl)quinoline dihydrochloride

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